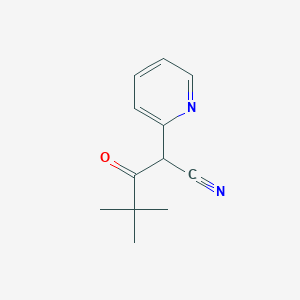

4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.52 | d (J=4.8 Hz) | 1H | Pyridine H6 |

| 7.81 | td (J=7.6 Hz) | 1H | Pyridine H4 |

| 7.45 | d (J=7.8 Hz) | 1H | Pyridine H3 |

| 7.33 | m | 1H | Pyridine H5 |

| 3.21 | s | 2H | CH₂ (C2) |

| 1.28 | s | 6H | C4 methyl groups |

¹³C NMR (100 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 208.4 | C3 ketone |

| 154.2 | Pyridine C2 |

| 136.7 | Pyridine C6 |

| 123.9 | CN nitrile |

| 42.1 | C4 quaternary |

| 29.8 | C4 methyl carbons |

The deshielded pyridine H6 (δ 8.52) arises from anisotropic effects of the nitrile group.

Infrared (IR) Vibrational Signature Profiling

Key IR absorptions (KBr pellet, cm⁻¹):

| Band | Intensity | Assignment |

|---|---|---|

| 2240 | Strong | C≡N stretch |

| 1705 | Sharp | C=O stretch |

| 1590 | Medium | Pyridine ring breathing |

| 1365 | Weak | C–H bend (methyl) |

The absence of N–H stretches confirms the absence of tautomerism involving the pyridine nitrogen.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

| Peak | Relative Abundance | Fragment Ion |

|---|---|---|

| 202.25 | 100% | [M+H]⁺ |

| 175.12 | 45% | Loss of HCN |

| 148.08 | 30% | Pyridine-CH₂-CO⁺ |

| 105.07 | 22% | Pyridinium ion (C₅H₅N⁺) |

The base peak at m/z 202.25 corresponds to the molecular ion. Fragmentation occurs primarily at the C2–C3 bond, with subsequent loss of the nitrile group.

Properties

IUPAC Name |

4,4-dimethyl-3-oxo-2-pyridin-2-ylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)11(15)9(8-13)10-6-4-5-7-14-10/h4-7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVSAEXOCUINMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C#N)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile typically involves the reaction of pyridine derivatives with nitriles under specific conditions. One common method involves the use of a pyridine-2-carboxaldehyde derivative, which undergoes a condensation reaction with a nitrile in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, including amides and esters.

Scientific Research Applications

4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the nitrile and ketone groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4,4-dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile differ primarily in substituents at the 2-position of the pentanenitrile core. Below is a systematic comparison based on molecular properties, substituent effects, and applications:

Structural and Molecular Comparison

Substituent Effects on Properties

- Pyridinyl vs. In contrast, phenylamino-sulfanyl substituents (e.g., ) increase steric bulk and may enhance thiol-mediated reactivity.

- Trifluoromethyl Groups: The trifluoromethylphenylamino analog () exhibits enhanced lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group, making it more suitable for pharmaceutical applications.

Research Findings and Trends

- Synthetic Flexibility :

Modifications at the 2-position (e.g., methylidene groups in ) demonstrate the compound’s adaptability for diverse functionalization, though steric hindrance from bulky substituents (e.g., trifluoromethylphenyl) may limit reaction yields. - Thermodynamic Stability : The pyridin-2-yl variant’s lower molecular weight (192.22 vs. 296.29 in ) suggests higher volatility, which could impact storage and handling in industrial settings.

Biological Activity

4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile (commonly referred to as DMPN) is a nitrile compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMPN, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

DMPN has a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol. Its structure includes a pyridine ring, which is known for contributing to biological activity through interactions with various biological targets.

Physical Properties

- Melting Point : Approximately 122-124°C

- Solubility : Highly soluble in organic solvents

- Hygroscopic Nature : Absorbs moisture from the atmosphere

The biological activity of DMPN is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the pyridine moiety enhances its binding affinity and selectivity towards various proteins.

Antimicrobial Activity

Recent studies have demonstrated that DMPN exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

DMPN has also been evaluated for its antitumor potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 (Leukemia) | 15 |

| MCF-7 (Breast Cancer) | 20 |

Case Studies

- Antiviral Activity : A study investigated the antiviral potential of DMPN against the Para 3 virus. Results indicated that DMPN could inhibit viral replication significantly, suggesting its potential as a therapeutic agent in viral infections.

- In Vivo Studies : Animal models treated with DMPN showed reduced tumor growth compared to control groups. This supports the in vitro findings and highlights the compound's potential for further development as an anticancer drug.

Safety and Toxicity

Toxicological assessments reveal that DMPN exhibits low toxicity at therapeutic doses; however, caution is advised due to its reactivity and potential side effects at higher concentrations. Safety data indicate no significant adverse effects in animal models when administered within recommended doses.

Q & A

Basic Question: What are the recommended synthetic pathways for 4,4-dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile, and how can purity be optimized?

Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions involving pyridine derivatives and nitrile precursors. For example, analogous nitrile-containing compounds are synthesized using ethanol as a solvent with piperidine catalysis under controlled temperatures (0–5°C) to minimize side reactions . Purity optimization involves:

- Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization : Solvent selection (e.g., ethanol or acetonitrile) based on solubility data.

- Analytical validation : Confirm purity (>95%) via HPLC with UV detection at 254 nm or LC-MS for mass confirmation .

Advanced Question: How can crystallographic data for this compound resolve ambiguities in its stereochemical configuration?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural assignment. Key steps include:

- Crystal growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.

- Data collection : Employ a synchrotron or high-resolution diffractometer (e.g., Bruker D8 Venture) to enhance data quality.

- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and residual electron density analysis to confirm bond angles and torsional strain .

- Validation : Cross-reference with DFT-calculated geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to resolve discrepancies in pyridine ring conformation .

Basic Question: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Identify pyridine protons (δ 8.5–9.0 ppm) and methyl groups (δ 1.2–1.5 ppm).

- ¹³C NMR : Confirm nitrile carbon (δ ~115–120 ppm) and ketone carbonyl (δ ~200–210 ppm) .

- IR : Detect C≡N stretching (~2240 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

- MS : High-resolution ESI-MS for molecular ion validation (theoretical [M+H]⁺ = 193.14) .

Advanced Question: How can researchers address contradictions in reactivity data during functionalization of the pyridine ring?

Answer:

Discrepancies in reactivity (e.g., electrophilic substitution vs. ring-opening) may arise from solvent polarity or substituent electronic effects. Mitigation strategies include:

- Condition screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to modulate reaction pathways.

- Protecting groups : Temporarily block the nitrile or ketone groups using tert-butyldimethylsilyl (TBDMS) to isolate pyridine reactivity .

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry .

Basic Question: What are the stability considerations for storing this compound?

Answer:

- Storage conditions : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the nitrile group.

- Light sensitivity : Protect from UV exposure to avoid ketone degradation.

- Handling : Use gloveboxes for long-term storage, as moisture induces decomposition to carboxylic acid derivatives .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases) by modifying the pyridine or nitrile moieties.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups.

- MD simulations : Analyze binding stability over 100 ns trajectories in GROMACS to assess entropy-driven interactions .

Basic Question: What analytical techniques are suitable for detecting degradation products?

Answer:

- GC-MS : Identify volatile degradation byproducts (e.g., pyridine fragments) using helium carrier gas and a DB-5 column.

- TGA-DSC : Monitor thermal stability (decomposition onset ~200°C) and enthalpy changes.

- NMR kinetics : Track hydrolytic degradation in D₂O to quantify carboxylic acid formation .

Advanced Question: How can researchers resolve ambiguities in reaction mechanisms involving the nitrile group?

Answer:

- Isotopic labeling : Use ¹⁵N-labeled nitrile precursors to trace mechanistic pathways via 2D ¹H-¹⁵N HSQC NMR.

- In-situ spectroscopy : Employ stopped-flow UV-Vis to capture transient intermediates (e.g., nitrile oxide).

- DFT calculations : Compare activation energies for competing pathways (e.g., nucleophilic attack vs. radical mechanisms) .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of pyridine vapors.

- Spill management : Neutralize with activated charcoal or sand; avoid aqueous washes to prevent hydrolysis .

Advanced Question: How can researchers optimize crystallization conditions for polymorph screening?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.